2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Description

BenchChem offers high-quality 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

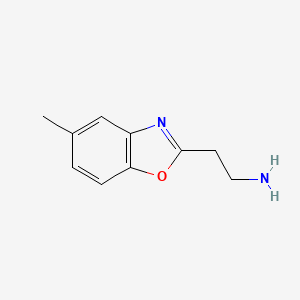

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHSPVCYQJXRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649184 | |

| Record name | 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871688-90-3 | |

| Record name | 5-Methyl-2-benzoxazoleethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871688-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine chemical properties

An In-Depth Technical Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Introduction

The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its presence in a multitude of biologically active compounds.[1] As structural isosteres of naturally occurring nucleic bases, benzoxazoles can readily interact with the biopolymers of living systems, making them a focal point in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][3]

This technical guide provides a comprehensive overview of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, a key building block for the synthesis of more complex molecules. By functionalizing the terminal primary amine, researchers can introduce a diverse range of pharmacophores, making this compound a versatile starting material for drug discovery and development. This document will detail its physicochemical properties, plausible synthetic routes, chemical reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Compound Identification

The fundamental properties of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine are summarized in the table below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 871688-90-3 | [4][5] |

| Molecular Formula | C₁₀H₁₂N₂O | [4][5] |

| Molecular Weight | 176.22 g/mol | [5] |

| Common Synonyms | 2-(5-methylbenzoxazol-2-yl)ethylamine | [4] |

| Appearance | Reported as a liquid | [4] |

| Purity (Commercial) | Typically ≥95% | |

| InChI Key | QUHSPVCYQJXRGG-UHFFFAOYSA-N | [4] |

Structural Elucidation

The structure consists of a benzene ring fused to an oxazole ring, creating the benzoxazole core. A methyl group is substituted at the 5-position of this core, and an ethanamine chain is attached at the 2-position.

Caption: Chemical structure of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.

Synthesis and Purification

Retrosynthetic Analysis & Mechanistic Insight

The synthesis of 2-substituted benzoxazoles typically involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[2][6] The key disconnection for the target molecule is at the C2-carbon of the benzoxazole ring, leading back to 2-amino-4-methylphenol and a suitable three-carbon synthon for the ethanamine side chain, such as β-alanine or its derivatives.

The reaction is generally acid-catalyzed. The mechanism involves the initial formation of an amide bond between the amino group of the aminophenol and the carboxylic acid. The subsequent step is an intramolecular nucleophilic attack by the hydroxyl group onto the activated carbonyl carbon, followed by dehydration to form the oxazole ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation as it serves as both a catalyst and a dehydrating agent, driving the equilibrium towards the cyclized product.[3]

General Synthetic Protocol

This protocol is a representative method based on established literature procedures for the synthesis of 2-substituted benzoxazoles.[3][6]

Materials:

-

2-Amino-4-methylphenol

-

N-Boc-β-alanine

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Diethyl ether

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Amide Formation & Cyclization:

-

To a flask containing polyphosphoric acid (approx. 10x weight of the limiting reagent), add 2-amino-4-methylphenol (1.0 eq) and N-Boc-β-alanine (1.1 eq).

-

Heat the mixture with stirring at 150-180°C for 4-6 hours. The high temperature is necessary to overcome the activation energy for both amide formation and the subsequent dehydration/cyclization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.

-

-

Work-up & Extraction:

-

Allow the reaction mixture to cool to approximately 80°C and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the pH is ~8. This step is critical to deprotonate the product and make it soluble in organic solvents.

-

Extract the aqueous slurry with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Boc-protected product.

-

-

Purification:

-

Purify the crude intermediate, N-Boc-2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine, using silica gel column chromatography with an appropriate gradient of ethyl acetate in hexanes.

-

-

Deprotection:

-

Dissolve the purified intermediate in a minimal amount of dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) (approx. 10 eq) or 4M HCl in dioxane and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

-

Final Isolation:

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product, likely as a salt (TFA or HCl salt).

-

For the free base, perform a final aqueous work-up with NaHCO₃ and extract with an organic solvent as in step 2.

-

Concentrate the solvent to yield the final product, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.

-

-

Characterization:

-

Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Stability

Reactivity of the Benzoxazole Core

The benzoxazole ring system is aromatic and generally stable. It can undergo electrophilic aromatic substitution. Nitration, for example, predominantly occurs at the C6-position.[3] The presence of the electron-donating methyl group at C5 and the oxygen atom within the ring influences the regioselectivity of these reactions.

Reactivity of the Ethanamine Side Chain

The terminal primary amine (-NH₂) is the most reactive site for further functionalization. It behaves as a typical primary amine and will readily undergo:

-

Salt formation: Reacts with acids to form ammonium salts, which can be useful for purification or formulation.

-

Acylation: Reacts with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reacts with alkyl halides to form secondary or tertiary amines.

-

Reductive amination: Reacts with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

This reactivity is the cornerstone of its utility as a building block in combinatorial chemistry and drug development.

Stability and Storage

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

-

Storage: For long-term stability, it should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[5][7]

Potential Applications and Biological Context

Role as a Scaffold in Medicinal Chemistry

The primary application of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is as an intermediate for chemical research and development.[8][9] The benzoxazole core is a key feature in many compounds with significant biological activity. By using the ethanamine side chain as a handle, researchers can synthesize libraries of novel compounds for screening against various therapeutic targets. Published research on related benzoxazole derivatives has highlighted their potential as:

-

Antimicrobial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][10]

-

Anticancer Agents: Showing cytotoxic properties against various cancer cell lines.[10]

-

Anti-inflammatory and Analgesic Agents: Demonstrating potential to reduce inflammation and pain.[1]

Potential Biological Targets

While the specific biological targets of this molecule are not defined, studies on structurally similar benzoxazoles provide valuable clues. Molecular docking studies of some 2-substituted benzoxazoles suggest that they may act as inhibitors of bacterial DNA gyrase.[2] This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics. The inhibition of this enzyme leads to breaks in the bacterial chromosome and ultimately cell death.

Proposed Mechanism of Action Diagram

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Safety and Handling

This material should be considered hazardous until comprehensive toxicological data is available.[8] Standard laboratory safety protocols should be strictly followed.

Hazard Identification

-

Based on related compounds, it may be harmful if swallowed.[7]

-

May cause skin, eye, and respiratory system irritation.[7][9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7][9]

-

Personal Protection: Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[7][9]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[7]

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][9]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[7]

Storage and Disposal

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[7][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its structure combines the biologically active benzoxazole core with a reactive primary amine handle, allowing for straightforward diversification and the synthesis of novel compounds for therapeutic screening. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals.

References

-

Krawiecka, M. et al. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

-

NIH National Center for Biotechnology Information. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]

-

NIH PubChem. 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. [Link]

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

NIH National Center for Biotechnology Information. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 2-(5-Methylbenzo[d]oxazol-2-yl)ethanamine | CymitQuimica [cymitquimica.com]

- 5. 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine - CAS:871688-90-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. buyat.ppg.com [buyat.ppg.com]

A Technical Guide to the Synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine: A Strategic Approach for Pharmaceutical Scaffolding

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, a valuable heterocyclic building block in contemporary drug discovery. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] This document outlines a robust and efficient two-step synthetic pathway, commencing with the condensation of 2-amino-4-methylphenol to form a key acetonitrile intermediate, followed by its chemical reduction to the target primary amine. The narrative emphasizes the rationale behind strategic choices in reagents and reaction conditions, offering researchers and drug development professionals a comprehensive protocol rooted in established chemical principles. Detailed experimental procedures, data summaries, and essential safety considerations are presented to ensure reproducibility and safe laboratory practice.

Introduction: The Significance of the Benzoxazole Core

The 1,3-benzoxazole ring system is a prominent heterocyclic motif that commands significant attention in the field of medicinal chemistry.[3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. Compounds incorporating the benzoxazole core have demonstrated a vast array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[3][4]

The target molecule, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, features an ethylamine substituent at the 2-position. This primary amine provides a crucial handle for further chemical modification, allowing for the construction of diverse compound libraries through techniques such as amide coupling, reductive amination, or sulfonamide formation. The 5-methyl group subtly modifies the electronic and lipophilic properties of the benzoxazole core, potentially influencing pharmacokinetic and pharmacodynamic profiles. This guide details a logical and field-proven pathway for the synthesis of this important intermediate.

Strategic Synthesis Design

A successful synthesis relies on a logical retrosynthetic analysis to identify readily available starting materials and high-yielding forward reaction steps.

Retrosynthetic Analysis

The target molecule can be conceptually disconnected at the C-N bond of the ethylamine side chain and the C-C bond adjacent to the benzoxazole ring. The most logical disconnection, however, is at the bonds forming the heterocyclic ring, which points to 2-amino-4-methylphenol as the key precursor for the substituted benzene portion. The 2-(ethanamine) side chain can be traced back to a more stable and synthetically accessible precursor, such as an acetonitrile group, which can be reliably reduced.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Strategy

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of the chosen transformations.

-

Step 1: Condensation and Cyclization. The synthesis commences with the reaction of 2-amino-4-methylphenol with malononitrile.[5] This reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to directly form the stable (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile intermediate.

-

Step 2: Nitrile Reduction. The terminal nitrile group of the intermediate is then reduced to the corresponding primary amine using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the final product.

This pathway is selected for its operational simplicity and avoidance of protecting group chemistry that would be necessary if condensing with a β-alanine derivative under harsh acidic conditions.

Synthesis Pathway: A Mechanistic Overview

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Overall Synthetic Workflow

The diagram below illustrates the complete transformation from starting materials to the final product, highlighting the key intermediate.

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile

The formation of the benzoxazole ring is a cornerstone of this synthesis. The direct condensation of an o-aminophenol with a suitable electrophile is a widely employed and robust method.[6] In this protocol, malononitrile serves as an efficient C2-synthon. The reaction, typically catalyzed by a mild acid like glacial acetic acid in refluxing ethanol, proceeds through a cascade of steps.[5] The amino group of 2-amino-4-methylphenol initiates a nucleophilic attack on one of the nitrile groups of malononitrile, which is followed by an intramolecular cyclization where the phenolic oxygen attacks the imine carbon. Subsequent dehydration and tautomerization yield the aromatic benzoxazole ring.

Caption: Reaction scheme for the formation of the acetonitrile intermediate.

Step 2: Reduction of Acetonitrile to Ethanamine

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. While various methods exist, including catalytic hydrogenation, reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) is exceptionally effective and high-yielding. The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group twice. The resulting di-anionic nitrogen intermediate is then protonated during the aqueous work-up to liberate the primary amine. Careful, controlled quenching of the excess LiAlH₄ is crucial for both safety and yield.

Caption: Reaction scheme for the reduction of the nitrile to the primary amine.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Synthesis of (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile

-

1. Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylphenol (10.0 g, 81.2 mmol).[7]

-

2. Reagent Addition: Add absolute ethanol (100 mL) followed by glacial acetic acid (5 mL). Stir the mixture until the solid dissolves. Add malononitrile (6.4 g, 96.9 mmol) to the solution.

-

3. Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

4. Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL under reduced pressure using a rotary evaporator.

-

5. Extraction: Pour the concentrated residue into 150 mL of cold water and extract with ethyl acetate (3 x 75 mL).

-

6. Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

7. Final Product: Purify the crude residue by column chromatography on silica gel (100-200 mesh) using a gradient of 10-25% ethyl acetate in hexane as the eluent to afford the product as a solid.

Synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

-

1. Reaction Setup: To a dry 500 mL three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a solution of (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile (5.0 g, 28.7 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

2. Reagent Preparation: In a separate dry flask, carefully suspend lithium aluminum hydride (LiAlH₄) (2.2 g, 57.4 mmol) in 50 mL of anhydrous THF.

-

3. Reagent Addition: Cool the solution of the acetonitrile to 0 °C using an ice bath. Slowly add the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

4. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

5. Quenching (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise: water (2.2 mL), 15% aqueous sodium hydroxide solution (2.2 mL), and finally water (6.6 mL). Vigorous gas evolution will occur.

-

6. Work-up: Stir the resulting granular white precipitate for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

-

7. Final Product: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil or solid can be further purified if necessary, for instance by recrystallization or chromatography, to yield the pure primary amine.

Data Summary

| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Temp (°C) | Time (h) | Typical Yield |

| 1 | 2-Amino-4-methylphenol | Malononitrile | Ethanol, Acetic Acid | Reflux (~80) | 10-12 | 85-95% |

| 2 | Acetonitrile Intermediate | LiAlH₄ | Tetrahydrofuran (THF) | 0 to RT | 4-6 | 75-90% |

Safety and Handling Considerations

-

2-Amino-4-methylphenol: Classified as an irritant. Avoid inhalation of dust and contact with skin and eyes.[8]

-

Malononitrile: Highly toxic by ingestion, inhalation, and skin contact. Handle only in a well-ventilated fume hood with appropriate gloves.

-

Lithium Aluminum Hydride (LiAlH₄): Dangerously water-reactive. It reacts violently with water and other protic sources to produce flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). The quenching procedure must be performed slowly and with extreme caution behind a safety shield.

-

Solvents: Ethanol and THF are flammable. Ensure all heating is performed using heating mantles or oil baths and that no ignition sources are present.

Conclusion

The synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine can be reliably achieved through a strategic two-step process. The initial acid-catalyzed condensation of 2-amino-4-methylphenol with malononitrile provides a direct route to the key (5-Methyl-1,3-benzoxazol-2-yl)acetonitrile intermediate in high yield.[5] The subsequent reduction of the nitrile function with lithium aluminum hydride efficiently furnishes the desired primary amine. This guide provides the necessary mechanistic insights and detailed protocols to empower researchers in medicinal chemistry and drug development to successfully synthesize this versatile molecular scaffold.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).

- Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.

-

2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Retrieved from [Link]

- Synthesis of some new benzoxazole acetonitrile derivatives. (2010). Journal of American Science.

- Process for the preparation of 2-chlorobenzoxazoles. (1987). Google Patents.

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Sun, W. et al. (n.d.). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry. Retrieved from [Link]

-

Filo. (2025). Friedel–Crafts Acylation with Succinic Anhydride. Retrieved from [Link]

- benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. (n.d.). AWS.

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

- Process for preparing chlorobenzoxazoles. (n.d.). Google Patents.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.

- PROCEDURE FOR THE PREPARATION OF CHLORINE-BENZOXAZOLES. (n.d.). Google Patents.

-

Gan, H. et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry – An Asian Journal. Retrieved from [Link]

- Synthesis of Benzoxazoles by Metal‐Free Oxidative Cyclization of C

-

Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) - Phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. (2020). National Institutes of Health. Retrieved from [Link]

-

Method for preparing 2-chlorine-5 chloromethyl thiazole. (n.d.). Patsnap. Retrieved from [Link]

- Preparation method of 2-benzoxazole acetonitrile. (n.d.). Google Patents.

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.

-

PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

- 2-Aminophenol derivatives and process for their preparation. (n.d.). Google Patents.

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

-

Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- Three-component condensation of 2-amino-4-arylimidazoles, aldehydes and Meldrum's acid. (n.d.).

- Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. (2025).

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Abstract: The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities and applications in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of a specific derivative, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. We will dissect its chemical identity, outline a robust synthetic pathway, detail analytical characterization methods, and explore its potential within the broader context of drug discovery and development. This document is intended for researchers, chemists, and pharmacologists engaged in the exploration of novel heterocyclic compounds.

Core Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all subsequent research and development. 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and literature contexts.

The IUPAC name, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, clearly defines its structure: an ethanamine group attached at the 2-position of a benzoxazole ring system, which is itself substituted with a methyl group at the 5-position.

Caption: Chemical structure of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine | PubChem[1] |

| CAS Number | 871688-90-3 | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂O | [2][3][4] |

| Molecular Weight | 176.22 g/mol | [3][5] |

| Synonyms | 2-(5-methyl-1,3-benzoxazol-2-yl)ethylamine; 2-Benzoxazoleethanamine, 5-methyl-; 2-(5-Methylbenzo[d]oxazol-2-yl)ethanamine | [2][3][5] |

| InChI | InChI=1S/C10H12N2O/c1-7-2-3-9-8(6-7)12-10(13-9)4-5-11/h2-3,6H,4-5,11H2,1H3 | [2][5] |

| InChIKey | QUHSPVCYQJXRGG-UHFFFAOYSA-N | [2][5] |

| Physical Form | Reported as a liquid | [2] |

Synthetic Strategy: A Protocol Grounded in Established Chemistry

The synthesis of 2-substituted benzoxazoles is a well-trodden path in organic chemistry. The most common and reliable method involves the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative. For the title compound, a logical and efficient approach employs the reaction of 2-amino-4-methylphenol with a protected β-alanine equivalent, followed by deprotection.

Causality of Experimental Design: The choice of starting materials is dictated by the target structure. 2-amino-4-methylphenol provides the 5-methylbenzoxazole core. A protected β-amino acid, such as N-Boc-β-alanine, is chosen to prevent self-polymerization of the amine and to ensure the desired C-N bond formation occurs at the carboxylic acid terminus. Polyphosphoric acid (PPA) or Eaton's reagent are effective condensing and cyclizing agents, promoting the dehydration reaction required for the formation of the oxazole ring under thermal conditions.

Protocol 2.1: Synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

Step 1: Condensation and Cyclization

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methylphenol (1.0 eq).

-

Add N-Boc-β-alanine (1.1 eq).

-

Carefully add polyphosphoric acid (PPA) (10-15 wt eq) to the flask. The mixture will be viscous.

-

Heat the reaction mixture to 140-160 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Allow the mixture to cool to approximately 80-90 °C and pour it carefully onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

-

The crude Boc-protected product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

Purify the crude product by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate.

Step 2: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (3-5 eq) or a saturated solution of HCl in dioxane.

-

Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 1M NaOH) to a pH of >12 to liberate the free amine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.

Caption: Synthetic workflow for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of quality control.

Table 2: Representative Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the range of δ 7.0-7.6 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- Methyl Protons (Ar-CH₃): A singlet around δ 2.4 ppm.- Ethylamine Protons (-CH₂CH₂NH₂): Two triplets, typically around δ 3.0-3.5 ppm.- Amine Protons (-NH₂): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Benzoxazole Carbons: Signals in the aromatic region (δ 110-155 ppm), including the characteristic C=N carbon around δ 165 ppm.- Methyl Carbon: A signal around δ 21 ppm.- Ethylamine Carbons: Signals in the aliphatic region, typically δ 35-45 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 177.10. |

| HPLC | A single major peak indicating high purity (>95%) under standard reverse-phase conditions. |

Biological Context and Therapeutic Potential

While specific biological data for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is not extensively published, the benzoxazole class is rich in pharmacological activity.[6][7] The structure of the title compound contains key features that suggest significant potential for drug development.

-

The Benzoxazole Core: This planar, bicyclic system is a known pharmacophore that can participate in π-stacking and hydrogen bonding interactions with biological targets. It is found in compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[8]

-

The 2-Ethanamine Side Chain: The primary amine group is a crucial functional handle. It is often protonated at physiological pH, allowing for ionic interactions with negatively charged residues in enzyme active sites or receptors. It also serves as a versatile point for synthetic elaboration to modulate potency, selectivity, and pharmacokinetic properties.

-

The 5-Methyl Group: This small alkyl group can enhance binding affinity through hydrophobic interactions and can influence the molecule's metabolic stability and lipophilicity, which are critical parameters for drug efficacy.

The overall structure is analogous to biogenic amines, suggesting potential interactions with monoaminergic systems, though this requires experimental validation. Its primary value lies in its utility as a scaffold for library synthesis in lead discovery campaigns.

Caption: Documented biological activities of the benzoxazole scaffold.

Conclusion

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established and reliable organic chemistry protocols. The presence of the privileged benzoxazole core, combined with a versatile ethanamine side chain, makes it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides the foundational chemical knowledge necessary for its synthesis, characterization, and strategic deployment in drug discovery programs.

References

-

Benzoxazoles database - synthesis, physical properties - ChemSynthesis. [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. [Link]

-

2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine - PubChem - NIH. [Link]

-

2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem. [Link]

-

Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. [Link]

-

2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine | C9H10N2OS | CID 434526 - PubChem. [Link]

-

Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines | Request PDF - ResearchGate. [Link]

-

Benzoxazole synthesis - Organic Chemistry Portal. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. [Link]

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. [Link]

Sources

- 1. 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine | C9H9FN2O | CID 25219168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(5-Methylbenzo[d]oxazol-2-yl)ethanamine | CymitQuimica [cymitquimica.com]

- 3. 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine - CAS:871688-90-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine [chemicalbook.com]

- 5. 2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine | 871688-90-3 [sigmaaldrich.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. While specific discovery and historical data for this particular molecule are not extensively documented in dedicated public literature, this guide synthesizes information on the broader class of benzoxazoles to infer its likely origins and significance. We delve into established synthetic methodologies applicable to its preparation, offering detailed protocols and mechanistic insights. Furthermore, we explore the potential pharmacological relevance of this compound based on the well-documented and diverse biological activities of the benzoxazole scaffold. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for potential therapeutic applications.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a prominent heterocyclic motif in medicinal chemistry.[1] First synthesized in the late 19th century, benzoxazole derivatives have since been identified in a variety of natural products and have become a cornerstone in the development of synthetic compounds with a wide spectrum of pharmacological activities.[2][3] The planar, aromatic nature of the benzoxazole core, coupled with its capacity for diverse functionalization, makes it a privileged scaffold in drug discovery.

Benzoxazole-containing molecules have demonstrated a remarkable range of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[3][4] This versatility stems from the ability of the benzoxazole nucleus to interact with various biological targets, often acting as a bioisostere for endogenous structures. The continued exploration of novel benzoxazole derivatives remains a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity.

This guide focuses on a specific derivative, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, providing a detailed examination of its synthesis and potential biological significance within the broader context of benzoxazole chemistry.

Postulated Discovery and Historical Context

While a seminal publication detailing the initial discovery of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is not readily identifiable in the public domain, its emergence can be contextualized within the extensive research into 2-substituted benzoxazoles. The exploration of this class of compounds has been driven by the quest for novel therapeutic agents. It is highly probable that 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine was first synthesized as part of a larger library of benzoxazole derivatives during structure-activity relationship (SAR) studies aimed at optimizing a particular biological activity.

The primary synthetic route to 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[5] Given this well-established methodology, the discovery of the target compound likely involved the reaction of 2-amino-4-methylphenol with a protected form of 3-aminopropanoic acid or a related three-carbon synthon. Researchers in academic and industrial settings have systematically explored modifications at the 2- and 5-positions of the benzoxazole ring to modulate physicochemical properties and biological activity.[6] The methyl group at the 5-position and the ethanamine side chain at the 2-position represent common substitutions investigated for their potential to enhance target binding and pharmacokinetic profiles.

Synthetic Methodologies and Mechanistic Insights

The synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine can be achieved through several established methods for forming the benzoxazole ring. The most common and direct approach involves the condensation of 2-amino-4-methylphenol with a suitable carboxylic acid derivative.

General Synthesis Pathway: Condensation and Cyclization

A plausible and efficient synthetic route is the reaction of 2-amino-4-methylphenol with 3-(tert-butoxycarbonylamino)propanoic acid in the presence of a coupling agent and subsequent cyclization, followed by deprotection.

Diagram of the General Synthesis Pathway:

Caption: General synthetic pathway for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate

-

To a solution of 3-(tert-butoxycarbonylamino)propanoic acid (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of an activator such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add 2-amino-4-methylphenol (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate amide.

-

Dissolve the crude amide in a high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA).

-

Heat the mixture to reflux (typically 110-140 °C) with a Dean-Stark apparatus to remove the water formed during the cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the protected product.

Step 2: Synthesis of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine

-

Dissolve the purified tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate in a suitable organic solvent such as dichloromethane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 10N NaOH) to a pH of >12.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.

Rationale for Experimental Choices

-

Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is selected for the protection of the amine functionality due to its stability under the conditions required for amide coupling and cyclization, and its facile removal under acidic conditions.

-

Coupling Agents: EDC in combination with an activator like HOBt or DMAP is a common and effective choice for amide bond formation, minimizing side reactions and promoting high yields.

-

Cyclization Conditions: The use of a strong acid catalyst and heat is essential to promote the intramolecular cyclization and dehydration to form the benzoxazole ring. The Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing water.

-

Deprotection: Strong acids like TFA or HCl are standard reagents for the cleavage of the Boc protecting group, providing the free amine in high yield.

Physicochemical Properties and Data

| Property | Value | Source |

| CAS Number | 871688-90-3 | [Vendor Information] |

| Molecular Formula | C₁₀H₁₂N₂O | [Vendor Information] |

| Molecular Weight | 176.22 g/mol | [Vendor Information] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |

Potential Pharmacological Significance and Future Directions

While specific biological activity data for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is not widely published, the extensive research on analogous compounds allows for informed speculation on its potential therapeutic applications. The benzoxazole scaffold is a known pharmacophore for a variety of biological targets.

Potential Areas of Investigation:

-

Antimicrobial Activity: Many 2-substituted benzoxazoles exhibit potent antibacterial and antifungal properties.[3] The ethanamine side chain could potentially interact with microbial enzymes or cell wall components.

-

Anticancer Activity: The benzoxazole nucleus is present in several natural and synthetic compounds with cytotoxic effects against various cancer cell lines.[7]

-

Enzyme Inhibition: Depending on the overall structure, benzoxazole derivatives have been shown to inhibit a range of enzymes, including kinases and polymerases.

-

Receptor Modulation: The ethanamine moiety is a common feature in ligands for various receptors in the central nervous system.

Future research on 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine should focus on:

-

Systematic Biological Screening: Evaluating the compound against a broad panel of biological targets to identify potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the methyl group and the ethanamine side chain to understand the structural requirements for activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which any observed biological activity is mediated.

Conclusion

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While its specific discovery and history are not well-documented, established synthetic routes for the benzoxazole scaffold provide a clear path for its preparation. Based on the known pharmacological profile of the benzoxazole class of compounds, this molecule represents a promising starting point for the development of novel therapeutic agents. This technical guide provides the necessary foundational information for researchers to embark on the synthesis and biological evaluation of this intriguing compound.

References

-

Shanbhag, G. S., Bhargava, A., Pal Singh, G., Joshi, S. D., & Chundawat, N. S. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 7(5), e07079. [Link]

-

Sandela, T. M., et al. (2025). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. ResearchGate. [Link]

-

Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24657–24683. [Link]

-

Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

-

Lavrenov, A. I., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10, 1-10. [Link]

-

Baranovsky, I. V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3749. [Link]

-

Boy, K. M., & Guernon, J. M. (2007). Synthesis of 2-Aminoethyl-5-carbethoxythiazoles Utilizing a Michael-Like Addition Strategy. Synthetic Communications, 37(15), 2539-2546. [Link]

-

Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. [Link]

-

Boy, K. M., & Guernon, J. M. (2007). Synthesis of 2‐Aminoethyl‐5‐carbethoxythiazoles Utilizing a Michael‐Like Addition Strategy. Synthetic Communications, 37(15), 2539-2546. [Link]

- Google Patents. (1961).

-

An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. [Link]

-

Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24657-24683. [Link]

-

Shavkatovna, K. F. (2022). Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. ResearchGate. [Link]

-

Kaczmarek, M. T., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 729-743. [Link]

-

MDPI. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]

-

Tighadouini, S., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(23), 5727. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.najah.edu [repository.najah.edu]

Spectroscopic Characterization of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the structural elucidation of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine (CAS No: 871688-90-3). Benzoxazole derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1] Accurate structural confirmation is critical for advancing research and development in these fields. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous benzoxazole structures. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic signatures of this molecule.

Introduction to the Spectroscopic Analysis of Benzoxazole Derivatives

The structural integrity of a synthesized chemical entity is the bedrock of its functional and biological properties. For heterocyclic compounds like 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, a multi-faceted spectroscopic approach is indispensable for unambiguous characterization.[2] This guide will detail the expected outcomes from three core analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the carbon-hydrogen framework and the chemical environment of each nucleus.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, which aids in structural confirmation.

The methodologies and interpretations presented herein are based on established principles and data from closely related, well-characterized benzoxazole derivatives.[3][4]

Molecular Structure and Key Features

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine possesses a core benzoxazole ring system, substituted with a methyl group on the benzene ring and an ethylamine chain at the 2-position.

Molecular Formula: C₁₀H₁₂N₂O[5]

Molecular Weight: 176.22 g/mol [6]

CAS Number: 871688-90-3

The structural features to be confirmed by spectroscopy include the benzoxazole core, the substitution pattern on the aromatic ring, and the ethylamine side chain.

Caption: Molecular structure of 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule. The predicted spectra are based on typical chemical shifts observed for benzoxazole derivatives.[1][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethylamine side chain protons, and the methyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.4 - 7.6 | s | 1H | H-4 | Aromatic protons on the benzoxazole ring typically resonate in the downfield region. The exact shifts are influenced by the methyl and oxazole moieties.[1] |

| ~7.2 - 7.4 | d | 1H | H-6 | |

| ~7.0 - 7.2 | d | 1H | H-7 | |

| ~3.2 - 3.4 | t | 2H | -CH₂-N | Protons on carbons adjacent to the nitrogen of the benzoxazole ring and the amine group will be deshielded. |

| ~3.0 - 3.2 | t | 2H | -CH₂-CH₂-N | |

| ~2.4 | s | 3H | -CH₃ | The methyl group protons on the aromatic ring will appear as a singlet in the upfield region. |

| ~1.5 - 2.0 | br s | 2H | -NH₂ | The amine protons often appear as a broad singlet and their chemical shift can vary with solvent and concentration. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~164 | C-2 | The carbon of the C=N bond in the benzoxazole ring is highly deshielded. |

| ~150 | C-3a | Aromatic carbons attached to oxygen and nitrogen are deshielded. |

| ~142 | C-7a | |

| ~135 | C-5 | |

| ~125 | C-6 | Aromatic carbons will resonate in the 110-140 ppm range.[7] |

| ~118 | C-4 | |

| ~110 | C-7 | |

| ~40 | -CH₂-N | Aliphatic carbons attached to nitrogen atoms are deshielded compared to simple alkanes. |

| ~30 | -CH₂-CH₂-N | |

| ~21 | -CH₃ | The methyl carbon will appear in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Justification |

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | The presence of a primary amine will result in two bands in this region. |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on the benzene ring. |

| 2960 - 2850 | C-H stretch | Aliphatic | Corresponding to the C-H bonds of the ethyl and methyl groups. |

| ~1620 | C=N stretch | Benzoxazole | The C=N bond within the benzoxazole ring gives a characteristic absorption.[3] |

| ~1580 & ~1480 | C=C stretch | Aromatic | Skeletal vibrations of the aromatic ring. |

| ~1240 | C-O stretch | Aryl-O | The stretching vibration of the C-O bond in the oxazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. For 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, Electron Ionization (EI) would likely be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O).

-

Key Fragmentation Pathways:

-

Loss of the ethylamine side chain: A primary fragmentation would be the cleavage of the bond between the benzoxazole ring and the ethylamine side chain, leading to a stable benzoxazole cation.

-

Benzylic cleavage: Cleavage of the C-C bond adjacent to the benzoxazole ring is expected, which would result in a fragment with m/z corresponding to the ethylamine cation and another corresponding to the benzoxazole radical.

-

Caption: Predicted major fragmentation pathways for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine in Mass Spectrometry.

Experimental Protocols

While experimental data for the title compound is not publicly available, the following are generalized, standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[1]

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine. The interpretations are based on established principles and comparative data from the broader class of benzoxazole derivatives. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, ensuring a high degree of scientific integrity in its application.

References

- BenchChem. (2025).

- BenchChem. (2025).

-

ResearchGate. (n.d.). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Retrieved from [Link]

-

Patel, N. B., Shaikh, F. M., & Patel, H. R. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 83. [Link]

- Christina Ruby Stella, P., & Rajendran, M. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

- Amazon Web Services. (n.d.). Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 2-(5-Methylbenzo[d]oxazol-2-yl)ethanamine | CymitQuimica [cymitquimica.com]

- 6. 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine - CAS:871688-90-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine CAS number: 871688-90-3

An In-Depth Technical Guide to 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine (CAS: 871688-90-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Benzoxazole Chemistry

The benzoxazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity.[1][2][3] Its unique structural and electronic properties have made it a focal point in medicinal chemistry for decades, leading to the development of agents with applications ranging from anticancer and antimicrobial to neuroprotective therapies.[1][3][4][5] This guide focuses on a specific, yet under-documented, member of this family: 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine .

While extensive public-domain research on this particular compound (CAS 871688-90-3) is limited, its structure—a benzoxazole core with a flexible ethylamine side chain—suggests significant potential for interaction with various biological targets. This document, therefore, serves as both a repository of known information and a predictive guide for the experienced researcher. By grounding our analysis in the well-established principles of benzoxazole chemistry and pharmacology, we will construct a robust framework for its synthesis, characterization, and potential biological evaluation.

Molecular Profile and Physicochemical Properties

The foundational step in evaluating any compound is to understand its basic chemical and physical characteristics. These properties govern its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source / Method |

| CAS Number | 871688-90-3 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][6] |

| Molecular Weight | 176.22 g/mol | [6] |

| Synonyms | 2-(5-methylbenzoxazol-2-yl)ethylamine, 2-Benzoxazoleethanamine, 5-methyl- | [1] |

| Physical Form | Liquid (at STP) | [1] |

| Purity | Typically >95% (Commercially available) | |

| InChI Key | QUHSPVCYQJXRGG-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 1.2 | Calculated |

| Predicted pKa | ~9.5 (for the primary amine) | Estimated based on similar structures |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water, but forms soluble salts with acids. | Based on structural analogy |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: formation of the protected benzoxazole intermediate and the final deprotection to yield the target primary amine.

Caption: Proposed two-stage synthesis workflow for the target compound.

Detailed Experimental Protocol (Predictive)

Objective: To synthesize 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine.

Materials:

-

N-Boc-β-alanine (CAS: 3303-84-2)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Glacial Acetic Acid

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine

-

Anhydrous Magnesium Sulfate

Protocol:

Stage 1: Synthesis of tert-butyl (2-(5-methyl-1,3-benzoxazol-2-yl)ethyl)carbamate

-

Amide Coupling: To a solution of N-Boc-β-alanine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add 2-amino-4-methylphenol (1.0 eq) to the activated mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: This step forms the key amide bond between the two precursors. HATU is an efficient coupling reagent that minimizes side reactions and racemization, though the latter is not a concern here.[11]

-

-

Cyclization: Upon completion, add glacial acetic acid to the reaction mixture (approx. 5-10 volumes).

-

Heat the mixture to 100-120 °C for 4-6 hours. Monitor the formation of the benzoxazole ring by TLC or LC-MS.

-

Causality: The acidic conditions and heat promote the intramolecular cyclization of the phenolic hydroxyl group onto the amide carbonyl, followed by dehydration to form the stable aromatic benzoxazole ring.[7]

-

-

Workup & Purification: Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the protected intermediate.

Stage 2: Deprotection

-

Boc Cleavage: Dissolve the purified intermediate from Stage 1 in anhydrous DCM (approx. 0.1 M solution).

-

Add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete removal of the Boc protecting group.

-

Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer, filter, and concentrate to yield the final product. Further purification via chromatography may be performed if necessary.

Characterization and Spectral Analysis (Predictive)

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on analogous structures reported in the literature, the following spectral data can be anticipated.[3][12][13][14][15]

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 7.0-7.5 ppm): Three distinct signals corresponding to the protons on the benzene ring. A singlet for the proton at C4, and two doublets for the protons at C6 and C7.

-

Ethyl Side Chain (δ 3.0-3.5 ppm): Two triplet signals. The CH₂ group adjacent to the benzoxazole ring (Cα) would appear further downfield (~δ 3.2 ppm) compared to the CH₂ group adjacent to the amine (Cβ, ~δ 3.1 ppm).

-

Methyl Group (δ 2.4 ppm): A sharp singlet for the C5-methyl group.

-

Amine Protons (δ 1.5-2.0 ppm): A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Benzoxazole Core (δ 165-170 ppm): The C2 carbon of the benzoxazole ring is highly characteristic and appears significantly downfield.

-

Aromatic Carbons (δ 110-155 ppm): Six signals corresponding to the carbons of the fused ring system.

-

Ethyl Side Chain (δ 25-45 ppm): Two signals for the aliphatic carbons.

-

Methyl Carbon (δ ~21 ppm): A signal for the C5-methyl group.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ = 177.10.

-

Hypothetical Pharmacological Profile and Biological Evaluation

The structural motif of a benzoxazole core linked to a basic amine suggests potential activity as a receptor antagonist or enzyme inhibitor. Notably, similar 2-substituted benzoxazoles have shown potent antagonism at Serotonin 5-HT₃ receptors and Adenosine A₂A receptors.[2][16] These receptors are implicated in conditions like irritable bowel syndrome and neurodegenerative diseases, respectively.

Postulated Mechanism of Action: 5-HT₃ Receptor Antagonism

As a working hypothesis, we can postulate that 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine acts as a competitive antagonist at the 5-HT₃ receptor, a ligand-gated ion channel.

Caption: Hypothetical mechanism: Competitive antagonism at the 5-HT₃ receptor.

Protocol for In Vitro Evaluation: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT₃ receptor.

Materials:

-

Membranes from HEK293 cells stably expressing the human 5-HT₃A receptor.

-

[³H]-Granisetron (a high-affinity 5-HT₃ receptor antagonist radioligand).

-

Test Compound: 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine, dissolved in DMSO.

-

Non-specific binding control: Ondansetron (10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/B) and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Protocol Workflow:

Caption: Workflow for a 5-HT₃ receptor radioligand binding assay.

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling heterocyclic amine derivatives should be strictly followed.[17][18]

-